4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is an organic compound that belongs to the class of carboxylic acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can be achieved through a series of chemical reactions. One common method involves the Friedel-Crafts acylation reaction, where toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms an intermediate product, which is then further reacted with 2-aminothiazole to yield the final compound.
Chemical Reactions Analysis
4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can be compared with other thiazole-containing compounds:
4-(4-Methylphenyl)-4-oxobutanoic acid: This compound lacks the thiazole ring and thus has different chemical and biological properties.
4-(4-Methoxyphenyl)-4-oxobutanoic acid:
Thiazole derivatives: Other thiazole derivatives, such as those used in antimicrobial drugs, share the thiazole ring but differ in their substituents and overall structure, leading to varied biological activities.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-9-2-4-10(5-3-9)11-8-20-14(15-11)16-12(17)6-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
WRAIRBZTWKPVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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